molecular formula C15H19NO2 B2834188 Ethyl 2-butyl-1H-indole-6-carboxylate CAS No. 491601-40-2

Ethyl 2-butyl-1H-indole-6-carboxylate

Cat. No. B2834188
CAS RN: 491601-40-2
M. Wt: 245.322
InChI Key: BJRMBSQNGCIMCH-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-1H-indole-6-carboxylate is a chemical compound with the molecular formula C15H19NO2 . Indoles, such as Ethyl 2-butyl-1H-indole-6-carboxylate, are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Scientific Research Applications

Synthesis and Reaction Mechanisms

  • Annulation Reactions for Tetrahydropyridine Derivatives : Ethyl 2-methyl-2,3-butadienoate was used in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphine, to produce highly functionalized tetrahydropyridines, showcasing a method that could be adapted for compounds with similar structures to ethyl 2-butyl-1H-indole-6-carboxylate (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

  • Carbomethylation Leading to Indolin-2-one : The carbomethylation of arylacrylamides using di-tert-butyl peroxide (DTBP) in the presence of FeCl2 led to 3-ethyl-3-substituted indolin-2-one, demonstrating the versatility in functionalizing indole derivatives (Q. Dai et al., 2014).

  • Divergent Synthesis of Indoles and Quinolines : A study showed that 2-ethynylanilines could be converted into polyfunctionalized indole derivatives through indium-catalyzed cyclization, which may be relevant for the functionalization at different positions on the indole ring, similar to the 6-position in ethyl 2-butyl-1H-indole-6-carboxylate (Norio Sakai et al., 2008).

Medicinal Chemistry Applications

  • Anti-Diabetic Agents : A study on the sequential conversion of indolyl butanoic acid into various derivatives, including ethyl indolyl butanoate and further transformed compounds, tested for their antidiabetic potential, indicates the relevance of indole derivatives in the development of new therapeutic agents (M. Nazir et al., 2018).

Novel Synthetic Methods

  • Facile Synthesis of Deaza-Analogues : Research on the synthesis of deaza-analogues of bisindole marine alkaloid topsentin, involving substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, highlights the chemical diversity accessible from indole derivatives (A. Carbone et al., 2013).

Future Directions

Indole derivatives, including Ethyl 2-butyl-1H-indole-6-carboxylate, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of this compound, understanding its mechanism of action, and exploring its potential applications in the treatment of various disorders. This could lead to the development of new therapeutic agents and contribute to advancements in medicinal chemistry.

properties

IUPAC Name

ethyl 2-butyl-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-5-6-13-9-11-7-8-12(10-14(11)16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRMBSQNGCIMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(N1)C=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-butyl-1H-indole-6-carboxylate

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